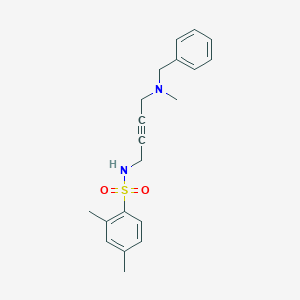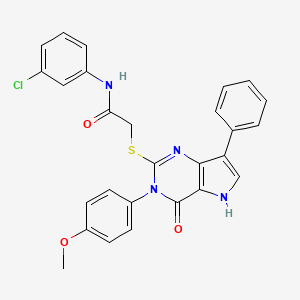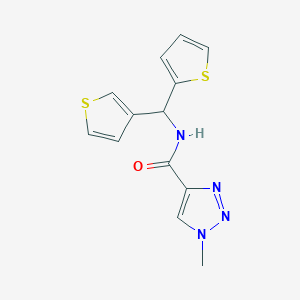
3-(2-Bromophenyl)-3-fluoroazetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthetic routes towards azetidine derivatives, including those related to 3-fluoroazetidine, involve multiple steps such as bromofluorination, reduction of imino bonds, ring closure, and protection group modifications. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrates the complexity and the strategic approaches required in synthesizing fluorinated azetidine derivatives (Van Hende, Verniest, Deroose, Thuring, Macdonald, & De Kimpe, 2009).
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis of Fluorinated Beta-Amino Acids : A study describes the synthesis of 3-fluoroazetidine-3-carboxylic acid, highlighting its potential as a building block in medicinal chemistry due to its cyclic fluorinated beta-amino acid structure (Van Hende et al., 2009).
Antitumor Activity : Research on fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety, including synthesis and evaluation of their antitumor activity, indicates the potential of such compounds in cancer therapy (Bhat et al., 2009).
Neurokinin-1 Receptor Antagonist : A study on the synthesis of a water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral administration showcases the versatility of fluorinated compounds in developing effective treatments for emesis and depression (Harrison et al., 2001).
Antiviral Properties : The synthesis and evaluation of antiviral properties of certain compounds, including the treatment of diseases caused by herpes simplex virus type 1 and varicella-zoster virus, demonstrate the broad application of halogen-containing azetidine derivatives in antiviral drug development (Jones et al., 1988).
Inhibition of Human Leukocyte Elastase : Research into functionalized N-aryl-3,3-dihalogenoazetidin-2-ones shows the potential of chiral azetidine compounds as inhibitors of human leukocyte elastase, an enzyme associated with inflammatory diseases (Doucet et al., 1997).
Cytotoxicity and EGFR Tyrosine Kinase Inhibition : A study on the synthesis and in vitro cytotoxicity of halogenoanilino-bromoquinazolines for their potential as inhibitors of epidermal growth factor receptor tyrosine kinase further illustrates the application of halogenated azetidine derivatives in cancer research (Mphahlele et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-3-fluoroazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-8-4-2-1-3-7(8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQGXHYQLMQGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2496235.png)



![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)
![2'-Amino-1-(2-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2496243.png)

![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)
